3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10396579
InChI: InChI=1S/C20H21ClN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-5-3-4-6-17(16)21/h3-8,13H,9-12H2,1-2H3
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C
Molecular Formula: C20H21ClN6O
Molecular Weight: 396.9 g/mol

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.:

Cat. No.: VC10396579

Molecular Formula: C20H21ClN6O

Molecular Weight: 396.9 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine -

Specification

Molecular Formula C20H21ClN6O
Molecular Weight 396.9 g/mol
IUPAC Name (2-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H21ClN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-5-3-4-6-17(16)21/h3-8,13H,9-12H2,1-2H3
Standard InChI Key NORHQEBXGGFPDU-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the pyridazine core: Pyridazines are synthesized via condensation reactions involving hydrazine derivatives and diketones.

  • Substitution on the pyridazine ring: The pyrazole moiety is introduced through nucleophilic substitution or coupling reactions.

  • Functionalization of piperazine: The piperazine ring is acylated with 2-chlorobenzoyl chloride under basic conditions.

General Reaction Scheme:

Pyridazine precursor+Pyrazole derivativeCoupling agentsIntermediate\text{Pyridazine precursor} + \text{Pyrazole derivative} \xrightarrow{\text{Coupling agents}} \text{Intermediate}
Intermediate+2-Chlorobenzoyl chlorideBaseFinal Compound\text{Intermediate} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{Base}} \text{Final Compound}

Potential Applications:

The compound's structural features suggest applications in pharmacology due to:

  • Pyridazine derivatives being known for anti-inflammatory, anticancer, and antimicrobial properties.

  • Piperazine moieties, which are common in CNS-active drugs (e.g., antipsychotics and antidepressants).

  • Pyrazole rings, often associated with anti-inflammatory and analgesic activities.

Hypothetical Mechanisms:

  • Interaction with enzyme targets via hydrogen bonding and π-stacking due to aromatic and heteroaromatic rings.

  • Modulation of receptor activity through the piperazine group.

Further experimental studies are required to confirm these activities.

Structural Analysis:

Crystallographic studies on similar compounds reveal:

  • Planarity of the pyridazine core enhances π-conjugation.

  • Piperazine adopts a chair conformation, minimizing steric hindrance.

Biological Screening:

While specific data on this compound is unavailable, analogous structures exhibit:

  • Antiviral activity (e.g., against HIV) .

  • Antimalarial potential .

  • Anti-inflammatory effects comparable to aspirin .

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